molecular formula C7H7BClFO3 B1419056 (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid CAS No. 867333-04-8

(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid

Cat. No. B1419056
M. Wt: 204.39 g/mol
InChI Key: CVKDGGIRBCXOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid, or 6-CFMBA, is an organoboron compound that has been used in a variety of scientific research applications. 6-CFMBA is a versatile compound that is used in the synthesis of other compounds, as well as in biochemical and physiological experiments.

Scientific Research Applications

Fluorescence Quenching Studies

(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid and its derivatives have been studied for their fluorescence quenching properties. These studies involve the analysis of fluorescence quenching in boronic acid derivatives like 5-chloro-2-methoxyphenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid by aniline in alcohol environments. Such research is significant for understanding the photophysical properties of these compounds and their potential applications in fluorescence-based sensors and analytical methods (Geethanjali et al., 2015).

Macrocyclic Chemistry

Boronic acids, including derivatives of (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid, have been used in the synthesis of macrocyclic compounds. These compounds have applications in the development of new materials and in the study of molecular interactions. The research provides insights into the bond lengths, angles, and intermolecular interactions within these macrocyclic compounds, contributing to the broader field of organometallic chemistry (Fárfan et al., 1999).

Food Technology Applications

In food technology, boronic acids have been explored for their ability to specifically reduce fructose in food matrices such as fruit juices. This application takes advantage of the unique ability of boronic acids to form esters with diol structures, which can be used to modify the sugar composition in food products for improved nutritional profiles (Pietsch & Richter, 2016).

Catalysis in Organic Synthesis

Derivatives of (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid are used as catalysts in organic synthesis. For example, N,N-di-isopropylbenzylamineboronic acid derivatives have been synthesized and evaluated for their effectiveness as catalysts in the direct formation of amides from carboxylic acids and amines. These catalysts are pivotal in streamlining synthesis processes and enhancing reaction efficiencies in organic chemistry (Arnold et al., 2008).

Novel Heterocyclic Compounds

Research has been conducted on creating heterocyclic compounds containing boronic acids, such as benziodoxaborole derivatives. These studies focus on synthesizing new compounds and analyzing their structure, which could lead to applications in pharmaceuticals and materials science (Nemykin et al., 2011).

properties

IUPAC Name

(6-chloro-2-fluoro-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKDGGIRBCXOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659410
Record name (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid

CAS RN

867333-04-8
Record name (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid

Citations

For This Compound
1
Citations
JA Newby, DW Blaylock, PM Witt… - … Process Research & …, 2014 - ACS Publications
A flow reactor platform technology applicable to a broad range of low temperature chemistry is reported. The newly developed system captures the essence of running low temperature …
Number of citations: 55 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.